5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine
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Overview
Description
5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.
Attachment of the Pyridinyl Group: This could be done through a nucleophilic substitution reaction.
Incorporation of the Methylamino Cyclohexyl Group: This step might involve reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amine or thiazole moieties.
Reduction: Reduction reactions could be used to modify the pyridinyl or cyclohexyl groups.
Substitution: Various substitution reactions might be employed to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine
- 5-(4-Bromophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and pharmacokinetic profile.
Biological Activity
The compound 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine , with CAS number 2125462-64-6 , is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C22H25FN4S, and it has a molecular weight of 396.53 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methylamino-cyclohexyl moiety, and a pyridine-thiazole linkage, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activities. For instance, thiazole analogs have been shown to possess potent activity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and adjacent aromatic rings can enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
The proposed mechanisms of action for thiazole derivatives include:
- Inhibition of Kinases : Many thiazole compounds act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation .
- Induction of Apoptosis : These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway .
- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. In vitro studies demonstrate that they exhibit activity against a range of pathogens, including bacteria and fungi. The electron-withdrawing nature of the thiazole ring enhances the antimicrobial efficacy by increasing the compound's ability to penetrate microbial membranes .
Case Studies
- Antimalarial Activity : A systematic study on thiazole derivatives revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly affect their antimalarial activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups at specific positions showed enhanced potency .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. The results indicated promising leishmanicidal effects with low cytotoxicity in mammalian cell lines, suggesting potential for new therapeutic agents against leishmaniasis .
Data Table: Biological Activities of Thiazole Derivatives
Properties
Molecular Formula |
C22H25FN4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H25FN4S/c1-24-18-11-5-15(6-12-18)13-19-3-2-4-21(26-19)27-22-25-14-20(28-22)16-7-9-17(23)10-8-16/h2-4,7-10,14-15,18,24H,5-6,11-13H2,1H3,(H,25,26,27) |
InChI Key |
VCCWPXGLOQOZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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